tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes:
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to give an intermediate compound.
Protection: Conversion of the intermediate to its N-Boc derivative.
Reduction: Reduction of the aldehyde group using sodium borohydride in methanol to obtain an alcohol.
Protection of Hydroxy Group: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation at 4-Position: Introduction of a formyl group into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Introduction of Side Chain:
Chemical Reactions Analysis
tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts and boronic acids.
Scientific Research Applications
tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is synthesized from 4-bromo-1H-indole and has applications in the synthesis of biologically active natural products.
tert-Butyl 1-indolecarboxylate: This compound is used in the preparation of various indole derivatives with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H18BrNO3 |
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Molecular Weight |
352.22 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-propanoylindole-1-carboxylate |
InChI |
InChI=1S/C16H18BrNO3/c1-5-13(19)10-7-6-8-12-14(10)11(17)9-18(12)15(20)21-16(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
DWNJEOFQQLTTMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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